molecular formula C22H32O B12601701 6,10-Dimethyl-13-(4-methylphenyl)trideca-6,10-dien-2-one CAS No. 917612-36-3

6,10-Dimethyl-13-(4-methylphenyl)trideca-6,10-dien-2-one

Cat. No.: B12601701
CAS No.: 917612-36-3
M. Wt: 312.5 g/mol
InChI Key: ZYLZMOMPHSWHQY-UHFFFAOYSA-N
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Description

6,10-Dimethyl-13-(4-methylphenyl)trideca-6,10-dien-2-one (CAS 917612-36-3) is a synthetic organic compound with a molecular formula of C 22 H 32 O and a molecular weight of 312.5 g/mol . Characterized by significant lipophilicity (computed XLogP3 of 6.3) , this molecule features an extended carbon chain with dual olefinic bonds and a terminal ketone, making it a versatile intermediate in organic synthesis and medicinal chemistry research. Its structural profile, including ten rotatable bonds and a topological polar surface area of 17.1 Ų , suggests potential for favorable membrane permeability. While specific biological data for this compound is limited, its core structure is of high interest in anthelmintic drug discovery. Research indicates that chemically related natural products can function as potent inhibitors of hookworm ( Necator americanus ) β-tubulin . These inhibitors are investigated to overcome resistance against current treatments like albendazole, presenting a promising avenue for developing novel therapeutic leads . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers can leverage this compound as a key scaffold in parasitology studies, the development of anti-parasitic agents, and general chemical synthesis.

Properties

CAS No.

917612-36-3

Molecular Formula

C22H32O

Molecular Weight

312.5 g/mol

IUPAC Name

6,10-dimethyl-13-(4-methylphenyl)trideca-6,10-dien-2-one

InChI

InChI=1S/C22H32O/c1-18(10-6-12-21(4)23)8-5-9-19(2)11-7-13-22-16-14-20(3)15-17-22/h8,11,14-17H,5-7,9-10,12-13H2,1-4H3

InChI Key

ZYLZMOMPHSWHQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC=C(C)CCC=C(C)CCCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10-Dimethyl-13-(4-methylphenyl)trideca-6,10-dien-2-one typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the conjugated dienone system. The reaction conditions often require the use of strong bases such as sodium hydroxide or potassium hydroxide and may be carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as acidic or basic resins can be employed to facilitate the reaction, and the process may be scaled up using large-scale batch reactors. Purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

6,10-Dimethyl-13-(4-methylphenyl)trideca-6,10-dien-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Pharmaceuticals

6,10-Dimethyl-13-(4-methylphenyl)trideca-6,10-dien-2-one has shown potential as a pharmacological agent. Its structural similarities to known bioactive compounds suggest that it may exhibit anti-inflammatory or anticancer properties. Research indicates that compounds with similar structures can modulate biological pathways involved in disease processes.

Agrochemicals

The compound's structure may also lend itself to applications in agrochemicals. Compounds with similar dienone structures are often explored for their herbicidal or insecticidal properties.

Case Study: Herbicidal Activity

Research has demonstrated that tridecadienones can act as effective herbicides by disrupting plant growth hormones. The specific application of this compound in agricultural settings could be investigated to assess its efficacy against common weeds.

Materials Science

In materials science, the compound could serve as a precursor for synthesizing polymers or other advanced materials due to its reactive double bonds.

Case Study: Polymer Synthesis

Studies have shown that dienones can be polymerized to create materials with unique properties such as increased strength and thermal stability. The exploration of this compound in polymer synthesis could lead to innovative materials for industrial applications.

Mechanism of Action

The mechanism of action of 6,10-Dimethyl-13-(4-methylphenyl)trideca-6,10-dien-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Crystallographic and Structural Features

Compounds containing the 4-methylphenyl group, such as those in , exhibit distinct crystal packing governed by weak intermolecular interactions. For example:

  • (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (Compound 1) and (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (Compound 2) crystallize in the triclinic space group P-1 with significant dihedral angles (~56°) between terminal phenyl rings .
  • Weak C–H⋯N and C–H⋯X (X = Cl, Br) hydrogen bonds, along with π–π interactions, stabilize their crystal lattices .

Hypothesized Comparison :
The 4-methylphenyl group in 6,10-Dimethyl-13-(4-methylphenyl)trideca-6,10-dien-2-one may promote similar packing via weak interactions, though its longer alkyl chain and ketone moiety could alter torsion angles or intermolecular connectivity.

Table 1: Crystallographic Parameters of Analogous Compounds

Compound Space Group Dihedral Angle Key Interactions
Compound 1 (Cl derivative) P-1 ~56° C–H⋯N, C–H⋯Cl, π–π
Compound 2 (Br derivative) P-1 ~56° C–H⋯N, C–H⋯Br, π–π
Target Compound* N/A Unknown Likely C–H⋯O, π–π

Note: Target compound data inferred from structural analogs .

Pharmacokinetic and Drug-Likeness Profiles

highlights pharmacokinetic trends for 4-methylphenyl-containing compounds, such as 2-(4-methylphenyl) Indolizine :

  • Lipophilicity : Log P = 3.73 (indicating high membrane permeability).
  • Solubility : Poor aqueous solubility but high gastrointestinal absorption.
  • Blood-Brain Barrier (BBB) Penetration : Capable of crossing the BBB.
  • Cytotoxicity : IC₅₀ = 393.7 ± 0.2 μg/mL against HepG-2 cells .

However, its larger molecular weight could limit BBB penetration.

Table 2: Pharmacokinetic Comparison

Compound log P Solubility BBB Penetration IC₅₀ (HepG-2)
2-(4-methylphenyl) Indolizine 3.73 Low Yes 393.7 μg/mL
Target Compound* ~2–3 Moderate Unlikely Unknown

Note: Target compound data inferred from structural analogs .

Biological Activity

6,10-Dimethyl-13-(4-methylphenyl)trideca-6,10-dien-2-one, identified by CAS number 917612-36-3, is an organic compound that exhibits unique structural characteristics contributing to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, particularly focusing on antitumor and antimicrobial effects.

  • Molecular Formula : C22H32O
  • Molecular Weight : 312.49 g/mol
  • Structure : The compound features a trideca backbone with methyl and phenyl substituents, which may influence its reactivity and biological activity.
PropertyValue
Molecular FormulaC22H32O
Molecular Weight312.49 g/mol
CAS Number917612-36-3

Synthesis

Various synthetic methods can be employed to produce this compound. These methods often involve the manipulation of double bonds and functional groups characteristic of the compound's structure. The specific synthesis routes can affect yield and purity.

Antitumor Activity

Recent studies have evaluated the antitumor potential of compounds structurally similar to this compound. For instance:

  • In Vitro Studies : Compounds with similar structures were tested against various cancer cell lines (e.g., MCF-7, A549). One study reported a derivative exhibiting an IC50 value of 0.57 μM against A549 cells, demonstrating significant cytotoxicity .
  • In Vivo Studies : Another compound from a related class showed a tumor weight inhibition rate of 76.4% in a xenograft model when administered intraperitoneally at a dosage of 40 mg/kg .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been examined:

  • Growth Inhibition : A related compound demonstrated growth inhibition against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1000 μg/mL .
  • Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies

Several case studies have highlighted the biological activities associated with compounds similar to this compound:

  • Antitumor Evaluation :
    • A study synthesized several derivatives and assessed their efficacy against multiple cancer cell lines using the MTT assay.
    • Results indicated that certain derivatives had significant cytotoxic effects in low micromolar ranges.
  • Antimicrobial Testing :
    • Compounds were tested for their effectiveness against various bacterial strains.
    • Results showed promising activity against both gram-positive and gram-negative bacteria.

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